Kojitriose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

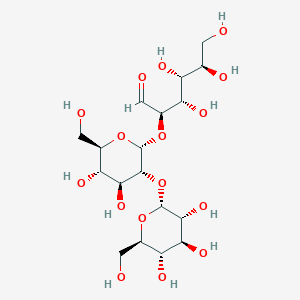

Kojitriose is a trisaccharide composed of three glucose molecules linked by α-1,2-glycosidic bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kojitriose can be synthesized through enzymatic methods, particularly using kojibiose phosphorylase. This enzyme catalyzes the reverse phosphorolysis of kojibiose, using β-D-glucose 1-phosphate as the donor and kojibiose as the acceptor . The reaction typically occurs under mild conditions, such as a pH of 6.0 and a temperature of 85°C .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Caldicellulosiruptor saccharolyticus, are used to produce kojibiose phosphorylase, which in turn synthesizes this compound . The fermentation process is optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Kojitriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound can be catalyzed by enzymes such as kojibiose phosphorylase, resulting in the formation of glucose . Oxidation reactions can modify the hydroxyl groups on the glucose units, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include β-D-glucose 1-phosphate for glycosylation and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, with optimal pH and temperature ranges depending on the specific enzyme or reagent used .

Major Products: The major products formed from the reactions of this compound include glucose, kojibiose, and various oxidized derivatives.

Scientific Research Applications

In chemistry, it is used as a model compound to study glycosidic bond formation and hydrolysis . In biology, kojitriose is investigated for its role in microbial metabolism and its potential as a prebiotic . In medicine, this compound has shown promise in modulating immune responses and as a potential therapeutic agent for certain diseases . In the industry, this compound is used as a functional ingredient in food products and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of kojitriose involves its interaction with specific enzymes and receptors in biological systems. This compound is hydrolyzed by kojibiose phosphorylase to produce glucose, which can then enter various metabolic pathways . The molecular targets and pathways involved in the effects of this compound include glycosidic bond hydrolysis and glucose metabolism .

Comparison with Similar Compounds

Kojitriose is similar to other oligosaccharides such as kojibiose, kojitetraose, and kojipentaose, which also contain glucose units linked by α-1,2-glycosidic bonds . this compound is unique in its specific structure and properties, which make it suitable for certain applications that other oligosaccharides may not be able to fulfill . For example, this compound has been shown to have better solubility and stability compared to kojibiose and other related compounds .

List of Similar Compounds:- Kojibiose

- Kojitetraose

- Kojipentaose

- Maltose

- Trehalose

- Nigerose

Biological Activity

Kojitriose, a trisaccharide composed of three glucose units linked by α-(1→2) glycosidic bonds, is a member of the koji oligosaccharides family. It has garnered attention for its potential biological activities, particularly in the fields of nutrition and immunomodulation. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is structurally related to other oligosaccharides such as kojibiose and nigerose. Its unique structure contributes to its biological functions, including prebiotic effects and potential immunomodulatory properties.

Biological Functions

1. Prebiotic Activity:

this compound has been identified as a potential prebiotic, promoting the growth of beneficial gut bacteria. Research indicates that oligosaccharides like this compound are not absorbed in the upper gastrointestinal tract, allowing them to reach the colon where they can stimulate the growth of probiotics such as bifidobacteria and lactobacilli .

2. Immunomodulation:

Oligosaccharides have been hypothesized to act as immunomodulators. This compound may enhance immune responses by influencing gut microbiota composition and activity. This could lead to improved gut health and systemic immunity .

3. Antimicrobial Properties:

Studies suggest that this compound may exhibit antimicrobial effects against certain pathogens. The mechanism is thought to involve competition with pathogens for binding sites in the gut, thereby reducing their colonization and proliferation .

Enzymatic Activity

This compound is involved in various enzymatic reactions, particularly those mediated by glycoside hydrolases. The enzyme kojibiose phosphorylase (KP) has been studied for its ability to catalyze the formation and breakdown of this compound:

- Enzyme Activity:

Case Studies

Several studies have documented the effects of this compound on human health:

- Study on Gut Health : A clinical trial investigated the impact of dietary supplementation with this compound on gut microbiota diversity. Results indicated a significant increase in beneficial bacteria populations among participants consuming this compound compared to a control group .

- Immunomodulatory Effects : Another study assessed the immune response in mice fed diets supplemented with this compound. Findings showed enhanced antibody production and increased activity of immune cells, suggesting a positive effect on immune function .

Table 1: Enzymatic Characteristics of Kojibiose Phosphorylase

| Enzyme Source | Substrate | k_cat (s⁻¹) | K_m (mM) | Comments |

|---|---|---|---|---|

| Caldicellulosiruptor saccharolyticus | Kojibiose | 1.1 | 1.05 | High specificity for kojibiose |

| Escherichia coli K-12 | This compound | N/A | N/A | Potential for metabolic engineering |

Table 2: Effects of this compound Supplementation on Gut Microbiota

Properties

CAS No. |

74738-47-9 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(23)9(24)10(25)6(2-20)32-18-16(14(29)12(27)8(4-22)33-18)34-17-15(30)13(28)11(26)7(3-21)31-17/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1 |

InChI Key |

ISHBVZCRFFFZPN-QLMIMIAXSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)O)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.